molecular formula C12H14N4O4S B1681780 Sulfadimethoxine CAS No. 122-11-2

Sulfadimethoxine

Cat. No.: B1681780
CAS No.: 122-11-2
M. Wt: 310.33 g/mol
InChI Key: ZZORFUFYDOWNEF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfadimethoxine, a sulfonamide antibiotic, primarily targets the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid in bacteria and some protozoa .

Mode of Action

This compound inhibits the bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . It acts as a competitive inhibitor of dihydropteroate synthase . Being structurally similar to para-aminobenzoic acid (PABA), it binds to the enzyme’s active site, preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides, the building blocks of DNA . This affects the biochemical pathways of cytokinins and abscisic acid, which are precursors in the synthesis of purines .

Pharmacokinetics

It is known that this compound has a bioavailability of 55-60% . The elimination half-life is 13.1 hours in dogs .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth rather than killing them . It has a microbiostatic effect, and it is most effective in the beginning stages of an infection when the pathogen is rapidly dividing . Since it is microbiostatic, this compound still requires the host to mount an immune response to kill the pathogen .

Action Environment

Environmental factors can influence the action of this compound. For instance, in a study investigating the biodegradation of this compound by microalgae, it was found that with increasing salinity of the cultivation media, the removal rate of this compound by microalgae increased . This suggests that environmental conditions can impact the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Sulfadimethoxine plays a crucial role in inhibiting bacterial growth by interfering with the synthesis of folic acid, an essential component for bacterial DNA replication and cell division . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, thereby inhibiting the formation of dihydrofolic acid . This inhibition prevents the synthesis of tetrahydrofolic acid, a cofactor required for the synthesis of nucleotides and amino acids . This compound interacts with various enzymes and proteins involved in the folic acid synthesis pathway, leading to the disruption of bacterial metabolic processes .

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting bacterial growth and replication . It influences cell function by disrupting the synthesis of nucleotides and amino acids, which are essential for DNA replication and protein synthesis . This disruption leads to the inhibition of cell signaling pathways, gene expression, and cellular metabolism in bacteria . This compound’s impact on bacterial cells results in the suppression of bacterial infections and the promotion of animal health .

Molecular Mechanism

The molecular mechanism of action of this compound involves its competitive inhibition of the enzyme dihydropteroate synthase . By binding to the active site of this enzyme, this compound prevents the conversion of PABA to dihydrofolic acid, thereby inhibiting the synthesis of tetrahydrofolic acid . This inhibition disrupts the production of nucleotides and amino acids, leading to the suppression of bacterial DNA replication and cell division . This compound’s binding interactions with dihydropteroate synthase and its subsequent enzyme inhibition are key factors in its antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time due to its stability and degradation properties . This compound is known for its long half-life, which allows it to maintain its antibacterial activity for extended periods . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, including the inhibition of bacterial growth and replication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At therapeutic doses, this compound effectively inhibits bacterial growth and promotes animal health . At high doses, this compound can cause toxic or adverse effects, including allergic reactions and increased bacterial resistance . Threshold effects have been observed, where the effectiveness of this compound decreases beyond a certain dosage, leading to potential toxicity . Careful dosage management is essential to ensure the safe and effective use of this compound in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to folic acid synthesis . It interacts with enzymes such as dihydropteroate synthase, inhibiting the formation of dihydrofolic acid and subsequently tetrahydrofolic acid . This inhibition affects the metabolic flux and levels of metabolites involved in nucleotide and amino acid synthesis . This compound’s impact on these metabolic pathways is crucial for its antibacterial activity and the suppression of bacterial infections .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and localization within bacterial cells . This compound’s distribution within tissues is influenced by its chemical properties, allowing it to accumulate in specific areas where bacterial infections are present . This targeted distribution enhances its effectiveness in treating bacterial infections .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of bacterial cells . It targets the enzyme dihydropteroate synthase, which is located in the cytoplasm, to exert its inhibitory effects on folic acid synthesis . This compound’s activity and function are influenced by its localization within the bacterial cell, allowing it to effectively disrupt bacterial metabolic processes and inhibit growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfadimethoxine can be synthesized through a reaction involving 4-aminobenzenesulfonamide and 2,6-dimethoxypyrimidine. The reaction typically occurs in an alcohol solvent with sodium hydroxide as a catalyst . The process involves the formation of a sulfonamide bond between the two reactants.

Industrial Production Methods

In industrial settings, this compound is produced by reacting this compound with sodium hydroxide in an alcohol solvent. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sulfadimethoxine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide compounds.

Scientific Research Applications

Properties

IUPAC Name

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZORFUFYDOWNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023607
Record name Sulfadimethoxine
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Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfadimethoxine
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CAS No.

122-11-2
Record name Sulfadimethoxine
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Record name Sulfadimethoxine [USP:INN:BAN:JAN:NF]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of sulfadimethoxine?

A1: this compound is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [, , ] By mimicking para-aminobenzoic acid (PABA), this compound prevents PABA incorporation into dihydrofolic acid, ultimately inhibiting bacterial DNA synthesis and growth. [, , ]

Q2: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H14N4O4S, and its molecular weight is 310.33 g/mol. [, ]

Q3: Is there spectroscopic data available for this compound?

A4: Yes, several studies utilize spectroscopic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection for the quantification of this compound in various matrices. [, , , , ] Furthermore, studies have used Liquid Chromatography with Time-of-Flight Mass Spectrometry (TOF-MS) and Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometry/Mass Spectrometry (MS/MS) for accurate mass analysis and structural confirmation. []

Q4: How stable is this compound under different storage conditions?

A5: While specific data on this compound stability under various conditions is limited within the provided research, some studies mention incorporating the drug into animal feed, suggesting stability under those conditions. [, , , , ] Further research is needed to explore stability under different temperature, pH, and light exposure. []

Q5: How is this compound absorbed and distributed in the body?

A6: this compound is well-absorbed following oral administration in various species, achieving peak plasma concentrations within a few hours. [, , , , , , , , , ] It distributes widely to tissues, with varying concentrations observed in different organs. [, , , , , ]

Q6: How is this compound metabolized and excreted?

A7: this compound undergoes biotransformation primarily in the liver, with acetylation being a major metabolic pathway. [, , ] It is excreted mainly through urine, primarily as glucuronide conjugates and N-acetylthis compound. [, , ]

Q7: Does this compound bind to plasma proteins?

A8: Yes, this compound exhibits significant binding to plasma proteins, primarily albumin. [, , , ] This binding influences its distribution, elimination, and potential interactions with other drugs. [, , ]

Q8: Does the presence of other drugs affect this compound pharmacokinetics?

A9: Studies demonstrate that co-administration of certain drugs, such as salicylic acid and phenylbutazone, can displace this compound from plasma protein binding sites. [] This displacement can lead to alterations in its absorption, distribution, and elimination. [, , , ]

Q9: Against which bacteria is this compound effective?

A10: this compound exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including Edwardsiella tarda, Yersinia ruckeri, Escherichia coli, and Pasteurella multocida. [, , , , ]

Q10: Has this compound been tested in animal models of infection?

A11: Yes, several studies have demonstrated the efficacy of this compound in animal models of bacterial and protozoal infections, including coccidiosis in chickens, turkeys, and dogs. [, , , , , , , , , ]

Q11: Are there any known mechanisms of resistance to this compound?

A12: Resistance to this compound can develop through mutations in dihydropteroate synthase, reducing the drug's binding affinity. [] Additionally, bacteria can acquire resistance genes encoding altered dihydropteroate synthase or efflux pumps that remove this compound from the cell. []

Q12: What are the potential toxicological effects of this compound?

A14: While generally considered safe, this compound can cause adverse effects such as hypersensitivity reactions, blood dyscrasias, and crystalluria in some individuals. [, ] Studies in animals have also reported potential goitrogenic effects with prolonged exposure. [, ]

Q13: What analytical techniques are commonly used to quantify this compound?

A16: HPLC with UV detection is the most frequently employed technique for quantifying this compound in various matrices like serum, tissues, and environmental samples. [, , , , ] Mass spectrometry coupled with chromatography techniques like TOF-MS and Q-TOF-MS/MS are valuable for accurate mass analysis and structural confirmation. []

Q14: What are the limitations of current analytical methods for this compound detection?

A17: Some analytical methods might lack the sensitivity required to detect trace levels of this compound in complex matrices like environmental samples. [] Additionally, accurate identification of this compound requires high-resolution mass spectrometry techniques like TOF-MS and MS/MS to differentiate it from other compounds with similar nominal masses. []

Q15: What are the potential environmental impacts of this compound use?

A18: this compound's presence in the environment, primarily through aquaculture and animal waste, raises concerns about antibiotic resistance development in environmental bacteria. [, ] Further research is crucial to understand its persistence, degradation pathways, and long-term ecological consequences. [, ]

Q16: Are there any strategies to mitigate the environmental risks associated with this compound?

A19: Implementing responsible aquaculture practices, such as reducing antibiotic use and treating wastewater, can help minimize the release of this compound into the environment. [] Furthermore, exploring alternative treatment options like probiotics and herbal extracts could contribute to reducing reliance on antibiotics. []

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